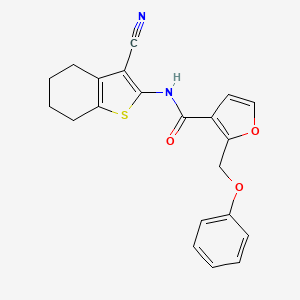

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenoxymethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenoxymethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c22-12-17-15-8-4-5-9-19(15)27-21(17)23-20(24)16-10-11-25-18(16)13-26-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYRKHHOIGOPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(OC=C3)COC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: Its biological activity can be explored in various assays to understand its potential as a therapeutic agent.

Medicine: The compound may exhibit pharmacological properties that make it a candidate for drug development.

Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the furan ring may play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The tetrahydrobenzothiophene-3-carbonitrile core is a common feature in several pharmacologically active compounds. Key analogs include:

The target compound distinguishes itself via the 2-(phenoxymethyl)furan-3-carboxamide substituent, which introduces a phenoxy ether linkage and a furan ring. This design may enhance lipophilicity and π-π stacking interactions compared to simpler aryl or alkyl substituents in analogs .

Key Research Findings and Data Tables

Docking Scores and Binding Interactions

Antimicrobial Activity (MIC Values)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

|---|---|---|---|---|

| N-(3-cyano...acetamide (ArPh substituent) | 12.5 | 25 | 50 | |

| Thiophene-3-carboxamide (I) | 6.25 | 12.5 | 25 |

Advantages and Limitations

- Advantages: The cyano group enhances hydrogen bonding and metabolic stability. Hybrid designs (e.g., furan-phenoxy) improve target selectivity and pharmacokinetics .

- Limitations: Limited solubility due to high lipophilicity (logP >3). SAR studies are incomplete for the phenoxymethyl furan moiety .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenoxymethyl)furan-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its chemical characteristics, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes a benzothiophene ring and a furan carboxamide moiety. Its molecular formula is with a molecular weight of approximately 364.45 g/mol. The presence of the cyano group and phenoxy substituents contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 364.45 g/mol |

| CAS Number | To be determined |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease.

Case Studies

- Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM.

- Neuroprotection Research :

- Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The treatment led to improved cognitive function and reduced amyloid plaque formation.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted benzothiophene and furan precursors. For example, describes a similar approach for synthesizing benzofuran-carboxamide derivatives using aminobenzophenone substitutions and NaH/THF-mediated coupling . Key intermediates may include halogenated benzothiophenes or activated furan esters. Purification often involves column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming functional groups and substituent positions. For crystallographic analysis, X-ray diffraction using programs like SHELXL ( ) is recommended for resolving complex stereochemistry. SHELX refinement requires high-quality diffraction data and iterative adjustment of thermal parameters to address disorder in flexible moieties (e.g., tetrahydrobenzothiophene rings) .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for this compound?

- Methodological Answer : Tools like density functional theory (DFT) and reaction path search algorithms () can predict transition states and energetics for key steps, such as cyclization or amide bond formation. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by narrowing optimal conditions (e.g., solvent polarity, temperature) through in silico screening .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validation using standardized assays (e.g., MIC for antimicrobial activity) and controlling variables like solvent choice (DMSO vs. aqueous buffers) is critical. highlights how substituent variations in thiophene-carboxamides drastically alter bioactivity; similar systematic substitutions on the target compound’s benzothiophene or phenoxymethyl groups could clarify structure-activity relationships .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

- Methodological Answer : Kinetic vs. thermodynamic control should be evaluated for condensation steps. notes that ethanol or THF as solvents can influence reaction rates and byproduct formation. Process analytical technology (PAT), such as in situ IR monitoring, helps identify optimal quenching points. Impurities (e.g., unreacted intermediates) are separable via preparative HPLC or recrystallization .

Q. How to address crystallographic data discrepancies during refinement?

- Methodological Answer : For SHELXL refinement ( ), check for twinning or partial occupancy in flexible regions (e.g., tetrahydrobenzothiophene). Use restraints for bond lengths/angles in disordered segments. High-resolution data (>1.0 Å) and low-temperature measurements reduce thermal motion artifacts. Cross-validate with DFT-optimized molecular geometries .

Q. What in vitro models are suitable for evaluating metabolic stability?

- Methodological Answer : Liver microsome assays (human/rodent) with LC-MS quantification can assess phase I/II metabolism. ’s use of trifluoromethylphenyl derivatives in metabolic studies suggests incorporating stable isotopes (e.g., deuterated analogs) to track degradation pathways. Adjust incubation conditions (pH, cofactors) to mimic physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.